molecular formula C18H19NO2 B2689691 N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1023519-28-9

N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2689691
CAS No.: 1023519-28-9
M. Wt: 281.355
InChI Key: NDTMHELOORPJRY-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide is a synthetic compound with a unique structure that includes a hydroxyphenyl group and a phenylcyclopentane carboxamide moiety

Mechanism of Action

Target of Action

N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide, also known as N-(4-HYDROXYPHENYL)(PHENYLCYCLOPENTYL)FORMAMIDE, has been reported to inhibit the growth of several human cancer cell lines It is suggested that its action might be both retinoid-receptor-dependent and retinoid-receptor-independent .

Mode of Action

N-(4-HYDROXYPHENYL)(PHENYLCYCLOPENTYL)FORMAMIDE interacts with its targets by inhibiting cell growth through the induction of apoptosis . This effect is strikingly different from that of vitamin A . Unlike tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, N-(4-HYDROXYPHENYL)(PHENYLCYCLOPENTYL)FORMAMIDE induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

It is suggested that this compound induces cell death in a number of tumor cell types, activating multiple mechanisms depending on dose and cell type . It is also suggested that N-(4-HYDROXYPHENYL)(PHENYLCYCLOPENTYL)FORMAMIDE causes lysosomal membrane permeabilization and cytosolic relocation of cathepsin D .

Pharmacokinetics

It is known that fenretinide, a compound with a similar structure, accumulates preferentially in fatty tissue such as the breast, which may contribute to its effectiveness against breast cancer .

Result of Action

The molecular and cellular effects of N-(4-HYDROXYPHENYL)(PHENYLCYCLOPENTYL)FORMAMIDE’s action involve the induction of apoptosis in cancer cells . This compound causes lysosomal membrane permeabilization and cytosolic relocation of cathepsin D . The antioxidant N-acetylcysteine attenuates cathepsin D relocation into the cytosol, suggesting that lysosomal destabilization is dependent on elevation of reactive oxygen species and precedes mitochondrial dysfunction .

Action Environment

It is known that various factors can influence the breakdown of similar compounds in the environment . These factors include the presence of other non-targeted organic pollutants, the harsh environment of natural wastewater, biotic and abiotic variables, molecular characteristics and microbial diversity, other physicochemical qualities of soil, redox potential, and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 4-hydroxybenzoyl chloride with 1-phenylcyclopentanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the amide group.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxy group in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide:

    N-(4-hydroxyphenyl)retinamide:

    3-((4-hydroxyphenyl)amino)propanoic acid: Studied for its antimicrobial activity.

Uniqueness

N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of a hydroxyphenyl group and a phenylcyclopentane carboxamide moiety allows for versatile chemical reactivity and potential therapeutic applications that are not observed in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-16-10-8-15(9-11-16)19-17(21)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11,20H,4-5,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTMHELOORPJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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